5-Fluoro-2-indanone

Description

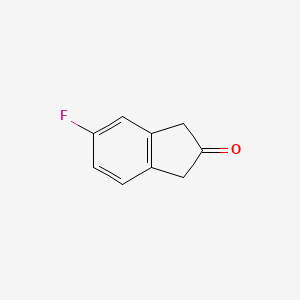

5-Fluoro-2-indanone is an organic compound belonging to the indanone family, characterized by the presence of a fluorine atom at the fifth position of the indanone structure

Properties

IUPAC Name |

5-fluoro-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVNPOZRBPSFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616830 | |

| Record name | 5-Fluoro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57584-69-7 | |

| Record name | 5-Fluoro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-indanone can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . Additionally, a nickel-catalyzed reductive cyclization of enones has been reported to afford indanones with high enantiomeric induction .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the reaction of 5-fluoro-2-methyl-1-(p-methylthiobenzyl)-indene with glyoxylic acid, followed by isomerization and oxidation .

Chemical Reactions Analysis

Claisen Condensation with Trifluoromethyl Ethyl Acetate

5-Fluoro-2-indanone undergoes Claisen condensation with trifluoromethyl ethyl acetate under basic conditions to yield trifluoromethyl-substituted derivatives. This reaction leverages the enolizable α-hydrogen adjacent to the ketone group.

Reaction Conditions

-

Base: Sodium methoxide (NaOMe)

-

Solvent: Dry diethyl ether (Et₂O)

-

Temperature: Room temperature

-

Yield: ~82%

Mechanism

-

Deprotonation of the α-carbon by NaOMe generates an enolate.

-

Nucleophilic attack on the carbonyl carbon of trifluoromethyl ethyl acetate.

-

Elimination of ethanol to form the β-ketoester intermediate.

-

Acidic workup yields the final trifluoromethylated product .

Example Product:

Electrophilic Aromatic Substitution (EAS)

The fluorine atom at the 5-position directs electrophiles to the meta and para positions relative to itself.

Nitration

-

Reagents: HNO₃/H₂SO₄

-

Positional Selectivity: Nitration occurs at the C4 and C6 positions (relative to fluorine) .

-

Outcome: Forms 4-nitro-5-fluoro-2-indanone and 6-nitro-5-fluoro-2-indanone isomers.

Sulfonation

Reduction of the Ketone Group

The ketone moiety in this compound can be reduced to a secondary alcohol or fully saturated methylene group.

| Reducing Agent | Product | Conditions | Yield |

|---|---|---|---|

| NaBH₄ | 5-Fluoro-2-indanol | EtOH, 0–25°C | 85–90% |

| LiAlH₄ | 5-Fluoro-2-indanol | THF, reflux | 92% |

| H₂/Pd-C | 5-Fluoro-indane | MeOH, 50 psi, 60°C | 78% |

Key Observation: The electron-withdrawing fluorine slightly slows reduction compared to non-fluorinated analogs .

Friedel-Crafts Acylation

This compound participates in intramolecular Friedel-Crafts cyclization to form polycyclic structures.

Example Reaction:

-

Substrate: this compound with 3-chloropropionyl chloride.

-

Catalyst: NbCl₅ (Lewis acid).

-

Product: 4,6-Dibromo-5-fluoro-1-indanone (after subsequent bromination) .

Mechanism:

-

Acylation of the aromatic ring generates an acylium intermediate.

-

Cyclization via electrophilic attack at the activated aromatic position.

Transition Metal-Catalyzed C–C Activation

Rhodium-catalyzed [5+2] annulation with internal alkynes has been explored for structurally similar indanones, though direct data for this compound remains limited.

Hypothetical Pathway (Based on 1-Indanones ):

-

Catalyst: [Rh(C₂H₄)₂Cl]₂ with NHC ligands (e.g., MeIMxy).

-

Directing Group: Temporary pyridyl-based TDG (e.g., TDG-6).

-

Key Step: Migratory insertion of alkyne into Rh–C bond (turnover-limiting).

Challenges: Steric hindrance from the fluorine substituent may reduce reaction efficiency compared to non-fluorinated analogs.

Fluorine-Specific Functionalization

The C–F bond in this compound is resistant to hydrolysis but can participate in directed ortho-metalation.

Directed Ortho-Metalation (DoM):

-

Base: LDA (Lithium diisopropylamide).

-

Electrophile: CO₂, alkyl halides, or TMSCl.

Example:

-

Reaction with LDA and ethyl trifluoroacetate yields 3-trifluoroacetyl-5-fluoro-2-indanone.

Biological Activity-Driven Modifications

This compound derivatives are precursors to cholinesterase inhibitors and anti-amyloid agents .

Representative Synthesis:

-

Hydrogenation of this compound to 5-fluoro-indane.

-

Oxidation to 5-fluoro-2-indanol.

-

Conversion to 5-fluoro-2-imidazole derivatives via condensation with glyoxal.

Scientific Research Applications

Chemical Properties and Structure

5-Fluoro-2-indanone has the molecular formula and features a fluorine atom at the 5-position of the indanone ring. The presence of fluorine enhances its metabolic stability and reactivity, making it a valuable compound in various fields.

Chemistry

- Building Block for Synthesis : this compound serves as a precursor for synthesizing more complex organic molecules. It is utilized in various organic reactions, including cycloaddition and polymerization processes.

| Application | Description |

|---|---|

| Synthesis | Used as a building block in organic chemistry to create derivatives and complex structures. |

| Reactivity | Engages in reactions due to the electronegative fluorine atom, influencing reaction pathways. |

Biology

- Enzyme Interaction Studies : The compound is employed to investigate enzyme interactions, acting as a biochemical probe in assays that study the mechanisms of various enzymes.

-

Biological Activity : Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : It inhibits tubulin polymerization, crucial for cancer cell proliferation. For example, studies have shown IC50 values around 52 μM against colorectal cancer cells.

| Activity Type | IC50 (μM) | Mechanism |

|---|---|---|

| Anticancer | 52 ± 7.4 | Inhibits tubulin polymerization |

Medicine

- Therapeutic Applications : Ongoing research explores its potential as a scaffold for drug development targeting inflammatory diseases and cancers. Its derivatives show promise in inhibiting cholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's.

| Compound Type | IC50 (nM) | Target Enzyme |

|---|---|---|

| Indanone Derivative A | 14.8 | Acetylcholinesterase (AChE) |

| Indanone Derivative B | 18.6 | Acetylcholinesterase (AChE) |

Case Study 1: Colorectal Cancer Treatment

In preclinical trials, derivatives of this compound were administered to mouse models with colorectal cancer. The findings demonstrated a reduction in tumor size and inhibition of cancer cell proliferation through mechanisms involving tubulin disruption.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of indanones in ischemic stroke models. Compounds derived from this scaffold significantly reduced neuronal damage when administered post-injury, indicating potential applications in therapies for neurodegenerative diseases.

Summary of Biological Activities

This compound has been associated with several biological activities:

- Antiviral Activity : Some studies have explored its synthesis into derivatives with notable antiviral effects.

- Cholinesterase Inhibition : It has demonstrated significant inhibitory activity against AChE and BuChE.

- Antipsychotic Potential : Related compounds have shown promise as antipsychotic agents through interactions with dopamine and serotonin receptors.

Mechanism of Action

The mechanism by which 5-Fluoro-2-indanone exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s reactivity and binding affinity to various biological targets, potentially inhibiting or modulating enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Indanone: Lacks the fluorine atom, resulting in different reactivity and applications.

5-Chloro-2-indanone: Similar structure but with a chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.

5-Bromo-2-indanone:

Uniqueness: 5-Fluoro-2-indanone is unique due to the presence of the fluorine atom, which significantly influences its chemical properties, such as increased electronegativity and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications.

Biological Activity

5-Fluoro-2-indanone is a fluorinated derivative of indanone, a compound known for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a fluorine atom at the 5-position of the indanone ring. The presence of fluorine is significant as it can enhance the compound's metabolic stability and pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that indanone derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a series of 3-arylindanone derivatives were evaluated for their ability to inhibit tubulin polymerization, with some showing promising results against colorectal cancer cells with IC50 values indicating effective inhibition .

- Cholinesterase Inhibition : Some derivatives of indanones, including those related to this compound, have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Compounds derived from indanones have demonstrated significant inhibitory activity, with IC50 values in the nanomolar range .

- Antipsychotic Potential : Research on related compounds suggests that indanones may possess antipsychotic properties due to their interactions with dopamine and serotonin receptors. For example, compounds bearing an indanone moiety showed higher affinity for serotonin receptors compared to traditional antipsychotics like haloperidol .

Anticancer Activity

A recent study synthesized several 3-arylindanone derivatives, including this compound analogs, assessing their anticancer activity through tubulin polymerization inhibition assays. The most potent compound exhibited an IC50 value of approximately 52 μM against tubulin polymerization .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound Analog | 52 ± 7.4 | Tubulin polymerization inhibitor |

| Other Indanones | >100 | Varies |

Cholinesterase Inhibition

In another study focusing on cholinesterase inhibition, several synthesized indanones were tested for their ability to inhibit AChE. The results indicated that compounds derived from the indanone scaffold showed significant inhibitory effects, with some compounds achieving IC50 values as low as 14.8 nM .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Indanone Derivative A | 14.8 | AChE |

| Indanone Derivative B | 18.6 | AChE |

Antipsychotic Profile

The affinity of certain indanone derivatives for dopamine and serotonin receptors was evaluated in receptor binding assays. The findings suggested that these compounds could serve as potential antipsychotic agents due to their selective binding profiles .

Case Studies

Case Study 1: Colorectal Cancer Treatment

In a preclinical trial, a series of indanone derivatives were administered to mice models of colorectal cancer. The results highlighted the effectiveness of these compounds in reducing tumor size and inhibiting cancer cell proliferation through mechanisms involving tubulin disruption.

Case Study 2: Neuroprotective Effects

Another study examined the neuroprotective effects of indanones in models of ischemic stroke. Compounds were shown to reduce neuronal damage significantly when administered post-injury, suggesting potential applications in neurodegenerative disease therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.